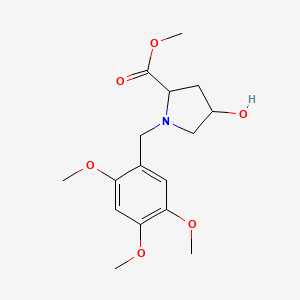![molecular formula C21H31N3O3 B6053433 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
科学研究应用
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and it has also been studied for its potential use in treating addiction and anxiety disorders.
作用机制
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This increased inhibition has been shown to reduce seizures in animal models of epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, and it has been studied for its potential use in treating anxiety disorders.
实验室实验的优点和局限性
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of GABA in neurological disorders. It has also been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further therapeutic development.
One limitation of this compound is its potential toxicity. It has been shown to cause retinal toxicity in animal models, and it is currently being studied for its potential toxicity in humans. Additionally, its mechanism of action may not be specific to GABA aminotransferase, as it has been shown to inhibit other enzymes as well.
未来方向
There are several future directions for the study of 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide. One direction is the further development of this compound as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Another direction is the study of the potential toxicity of this compound in humans. Additionally, the mechanism of action of this compound could be further studied to determine its specificity for GABA aminotransferase and its potential inhibition of other enzymes. Finally, the potential use of this compound in combination with other drugs could also be studied for its potential therapeutic benefits.
合成方法
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 6-oxo-piperidine-3-carboxylic acid with cyclohexylmethylamine, followed by the reaction of the resulting intermediate with 3-(3-pyridinyloxy)propylamine. The final product is obtained after purification and isolation through chromatography.
属性
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20-10-9-18(16-24(20)15-17-6-2-1-3-7-17)21(26)23-12-5-13-27-19-8-4-11-22-14-19/h4,8,11,14,17-18H,1-3,5-7,9-10,12-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKSGQWHYMYUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)



![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6053408.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)


![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
